molecular formula C10H24N6O4S3 B2682050 Thiomorpholine-4-carboximidamide hemisulfate CAS No. 200401-79-2

Thiomorpholine-4-carboximidamide hemisulfate

Cat. No.: B2682050
CAS No.: 200401-79-2
M. Wt: 388.52
InChI Key: PLJYCGHHHFRXIC-UHFFFAOYSA-N
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Description

Thiomorpholine-4-carboximidamide hemisulfate is a chemical compound with the molecular formula C5H11N3S·H2SO4. It is known for its unique structure, which includes a thiomorpholine ring and a carboximidamide group. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiomorpholine-4-carboximidamide hemisulfate typically involves the reaction of thiomorpholine with cyanamide under acidic conditions. The reaction is carried out in the presence of sulfuric acid, which acts as a catalyst and helps in the formation of the hemisulfate salt. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of 4-6 hours.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization and filtration techniques.

Chemical Reactions Analysis

Types of Reactions

Thiomorpholine-4-carboximidamide hemisulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form thiomorpholine derivatives.

    Substitution: The carboximidamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiomorpholine derivatives.

    Substitution: Various substituted thiomorpholine compounds.

Scientific Research Applications

Thiomorpholine-4-carboximidamide hemisulfate is utilized in several scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of thiomorpholine-4-carboximidamide hemisulfate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The carboximidamide group is particularly important for its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiomorpholine: A related compound with a similar ring structure but lacking the carboximidamide group.

    Morpholine: A structurally similar compound with an oxygen atom instead of sulfur.

    Piperazine: Another related compound with a similar ring structure but different functional groups.

Uniqueness

Thiomorpholine-4-carboximidamide hemisulfate is unique due to the presence of both the thiomorpholine ring and the carboximidamide group. This combination imparts distinctive chemical properties and reactivity, making it valuable for various research applications.

Properties

IUPAC Name

sulfuric acid;thiomorpholine-4-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H11N3S.H2O4S/c2*6-5(7)8-1-3-9-4-2-8;1-5(2,3)4/h2*1-4H2,(H3,6,7);(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLJYCGHHHFRXIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=N)N.C1CSCCN1C(=N)N.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24N6O4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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